Pentabromophenyl methacrylate

Catalog No.
S1517402
CAS No.
18967-31-2
M.F
C10H5Br5O2
M. Wt
556.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentabromophenyl methacrylate

CAS Number

18967-31-2

Product Name

Pentabromophenyl methacrylate

IUPAC Name

(2,3,4,5,6-pentabromophenyl) 2-methylprop-2-enoate

Molecular Formula

C10H5Br5O2

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3

InChI Key

OFZRSOGEOFHZKS-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Pentabromophenyl methacrylate is a halogenated organic compound characterized by its structure, which includes a pentabromophenyl group attached to a methacrylate moiety. Its molecular formula is C10H5Br5O2C_{10}H_5Br_5O_2 and it has a molecular weight of 556.67 g/mol . This compound is notable for its flame-retardant properties, attributed to the presence of multiple bromine atoms, which inhibit combustion processes.

There is no current information available on PBPM's specific mechanism of action in any biological or chemical system.

  • Skin and eye irritant: The ester functionality in PBPM suggests potential for skin and eye irritation upon contact.
  • Bromine toxicity: The presence of bromine atoms raises concerns about potential toxicity if inhaled or ingested. Further studies are needed to assess the specific risks.
Typical of methacrylates. One significant reaction is polymerization, where it can form copolymers with other acrylates or methacrylates under free radical conditions. This polymerization can occur in aqueous emulsions or in the presence of initiators that generate free radicals. The compound may also participate in substitution reactions due to the reactivity of the bromine atoms, potentially forming derivatives with different functional groups.

The biological activity of pentabromophenyl methacrylate is primarily linked to its use as a flame retardant. Studies suggest that halogenated compounds can exhibit toxicity, particularly in aquatic environments, where they may affect aquatic organisms. The specific biological effects of pentabromophenyl methacrylate have not been extensively studied, but similar halogenated compounds have shown potential endocrine-disrupting activities and other toxicological effects .

Pentabromophenyl methacrylate can be synthesized through several methods:

  • Direct Bromination: Starting with phenol or bromobenzene, bromination can be performed to introduce bromine atoms onto the aromatic ring.
  • Esterification: The brominated phenol can then react with methacrylic acid in the presence of an acid catalyst to form pentabromophenyl methacrylate.
  • Polymerization Techniques: Methods such as emulsion polymerization or bulk polymerization can be employed to produce poly(pentabromophenyl methacrylate) from the monomer .

Pentabromophenyl methacrylate serves several important applications:

  • Flame Retardant Materials: Its primary application is as a flame retardant in plastics and coatings, where it helps reduce flammability.
  • Polymer Production: It is used in the synthesis of polymers that require enhanced thermal stability and fire resistance.
  • Research: The compound is utilized in various research settings for studying polymer properties and behaviors under thermal stress .

Interaction studies involving pentabromophenyl methacrylate typically focus on its compatibility with other materials and its effects on biological systems. Research has indicated that halogenated compounds can interact with proteins and nucleic acids, potentially leading to adverse biological effects. Additionally, studies on its environmental impact reveal interactions with aquatic ecosystems, where it may bioaccumulate and exert toxic effects on marine life .

Several compounds share structural similarities with pentabromophenyl methacrylate, particularly within the realm of halogenated methacrylates and acrylates. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Pentabromophenyl acrylateSimilar brominated structureExhibits different polymerization behavior
Bromoethyl methacrylateContains ethyl group instead of phenylLower flame-retardant efficiency
Tetrabromobisphenol ABisphenol structure with four brominesStronger flame-retardant but less flexible
Brominated polystyrenePolystyrene backboneWidely used in various applications but less thermally stable

Pentabromophenyl methacrylate stands out due to its specific combination of high bromine content and the methacrylate functional group, providing both flame retardancy and versatility in polymer applications .

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18967-31-2

Wikipedia

Perbromophenyl methacrylate

Dates

Modify: 2023-08-15

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